4-Iodo-1-phenylmethoxybutan-2-ol
Description
The compound 4-Iodo-1-phenylmethoxybutan-2-ol (molecular formula: $ \text{C}{11}\text{H}{15}\text{IO}_2 $) contains an iodinated secondary alcohol with a phenylmethoxy substituent. However, neither of the provided evidence sources mentions this compound explicitly, making it impossible to derive authoritative data on its properties, synthesis, or uses from the given materials.
Properties
Molecular Formula |
C11H15IO2 |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
4-iodo-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H15IO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
SEMGMWNNCOGDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-phenylmethoxybutan-2-ol typically involves the halogen exchange reaction, where a precursor compound undergoes substitution to introduce the iodine atom. One common method involves the use of 4-tert-octylphenol as a starting material, which is then subjected to bromination, benzyl protection, and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield.
Industrial Production Methods
Industrial production of 4-Iodo-1-phenylmethoxybutan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-phenylmethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or nitriles .
Scientific Research Applications
4-Iodo-1-phenylmethoxybutan-2-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-phenylmethoxybutan-2-ol involves its interaction with molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require structural analogs (e.g., halogenated alcohols, phenyl ether derivatives) and data on reactivity, toxicity, or industrial applications.
Limitations of the Provided Evidence:
Suggested Analogs for Future Comparison:
4-Bromo-1-phenylmethoxybutan-2-ol : Compare halogen substitution effects (I vs. Br) on reactivity and stability.
1-Phenylmethoxybutan-2-ol : Assess the impact of iodination on solubility or pharmacological activity.
4-Iodophenoxyethanol: Explore structural similarities in ether-linked iodinated alcohols.
Data Gaps and Research Recommendations
To fulfill the user’s request, the following steps are necessary:
Experimental Characterization : Obtain NMR, MS, and X-ray crystallography data for 4-Iodo-1-phenylmethoxybutan-2-ol.
Toxicological Studies : Refer to frameworks like RIFM’s criteria () to design safety assessments for halogenated alcohols .
Comparative Analysis : Use databases (e.g., PubChem, Reaxys) to collate data on analogs’ melting points, boiling points, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
